molecular formula C8H7BrN2 B1371564 4-Bromo-3-methyl-1H-indazole CAS No. 1159511-73-5

4-Bromo-3-methyl-1H-indazole

Cat. No.: B1371564
CAS No.: 1159511-73-5
M. Wt: 211.06 g/mol
InChI Key: QLPNZDSBEQBVBD-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indazole core structure is composed of a fused benzene and pyrazole ring, making it a significant scaffold in drug discovery and development .

Mechanism of Action

Target of Action

4-Bromo-3-methyl-1H-indazole is a heterocyclic compound with a wide range of medicinal applications . It has been found to interact with several targets, including phosphoinositide 3-kinase δ (PI3Kδ) , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk (SGK) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival. In particular, PI3Kδ is involved in the regulation of immune cell function, while CHK1 and CHK2 kinases are critical for cell cycle regulation and DNA damage response .

Mode of Action

It is known that indazole derivatives can act asselective inhibitors of their target proteins . By binding to these proteins, they can modulate their activity, leading to changes in the cellular processes that these proteins regulate . For instance, inhibition of PI3Kδ can suppress immune cell activation, while inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression and DNA damage response .

Biochemical Pathways

This compound can affect several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the PI3K/AKT/mTOR pathway by inhibiting PI3Kδ . This pathway is crucial for cell survival, growth, and proliferation. Moreover, by inhibiting CHK1 and CHK2 kinases, it can impact the DNA damage response pathway , which is essential for maintaining genomic stability .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the cellular context. For instance, by inhibiting PI3Kδ, it can suppress immune cell activation, potentially leading to immunosuppressive effects . Similarly, by inhibiting CHK1 and CHK2 kinases, it can disrupt cell cycle progression and DNA damage response, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the cellular environment, such as the presence of other molecules that can interact with the compound, and external factors, such as temperature and pH

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-1H-indazole typically involves the bromination of 3-methyl-1H-indazole. One common method includes the reaction of 3-methyl-1H-indazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-3-methyl-1H-indazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 3-Methyl-1H-indazole
  • 5-Bromo-3-methyl-1H-indazole

Comparison: 4-Bromo-3-methyl-1H-indazole is unique due to the presence of both a bromine atom and a methyl group on the indazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its lipophilicity and membrane permeability .

Properties

IUPAC Name

4-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPNZDSBEQBVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657240
Record name 4-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-73-5
Record name 4-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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